For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to H-Trp(Boc)-OH: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Trp(Boc)-OH, also known as N(in)-Boc-L-tryptophan. This derivative of the essential amino acid L-tryptophan is a critical building block in modern peptide synthesis, particularly in the development of peptide-based therapeutics and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen prevents unwanted side reactions during peptide chain elongation, ensuring the synthesis of high-fidelity peptides.[1][2][][]
Chemical and Physical Properties
The fundamental chemical and physical properties of H-Trp(Boc)-OH are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[][] |
| Synonyms | 1-(t-Butoxycarbonyl)-L-tryptophan, (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, N(in)-Boc-L-tryptophan[2][][] |
| CAS Number | 146645-63-8[1][2][][5][6][7][8][9] |
| Appearance | White to off-white powder or crystalline solid[1][2][][] |
| Molecular Formula | C₁₆H₂₀N₂O₄[1][2][][6][7][8][9] |
| Molecular Weight | 304.34 g/mol [1][2][7][8] |
| Melting Point | 248-254 °C[] |
| Boiling Point | 476.7 ± 55.0 °C (Predicted)[][5] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][5][6] |
| pKa | 2.21 ± 0.10 (Predicted)[5] |
| Storage | Store at 2-8°C in a cool, dry place, away from light and moisture.[][][5] |
Chemical Structure
The structural identifiers for H-Trp(Boc)-OH provide a unique chemical description of the molecule, which is crucial for database searches and structural analysis.
| Identifier | String |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C--INVALID-LINK--N[7] |
| InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1[] |
| InChI Key | DYWUPCCKOVTCFZ-LBPRGKRZSA-N[] |
Applications in Peptide Synthesis and Drug Development
H-Trp(Boc)-OH is an indispensable reagent in the field of peptide chemistry.[10] Its primary application is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides.[1][2][]
-
Indole Side-Chain Protection : The tryptophan indole side chain is susceptible to modification during the acidic conditions used for the removal of other protecting groups in peptide synthesis. The Boc group on the indole nitrogen effectively shields it from such unwanted side reactions.[][]
-
Therapeutic Peptides : This protected amino acid is crucial for the synthesis of therapeutic peptides, where the integrity of each amino acid residue is paramount for biological activity.[1]
-
Biochemical Studies : It is used to produce peptides for various research applications, including protein engineering and bioconjugation studies.[1][2]
-
Antiproliferative Research : H-Trp(Boc)-OH has been investigated as an antiproliferative molecule and has shown cytotoxic effects on cancer cells in culture.[5][7]
The workflow below illustrates the integration of H-Trp(Boc)-OH into a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: General workflow for incorporating H-Trp(Boc)-OH in SPPS.
Experimental Protocols
Synthesis of N(in)-Boc-L-tryptophan
The synthesis of H-Trp(Boc)-OH involves the selective protection of the indole nitrogen of L-tryptophan. A general procedure is outlined below, based on established methods for Boc protection of indoles.[11][12][13]
Materials:
-
L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) or a suitable base (e.g., NaOH, NaHCO₃)
-
Solvent (e.g., Acetonitrile, Dioxane/Water mixture)
-
Acid for pH adjustment (e.g., HCl)
-
Ethyl acetate for extraction
Procedure:
-
Dissolve L-tryptophan in an appropriate solvent system (e.g., a 1:1 mixture of water and dioxane).[11]
-
Add a base, such as 1M NaOH, to the solution.[11]
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours (e.g., 24 hours).[11]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the mixture to acidic (e.g., pH 2.4) using aqueous HCl to precipitate the product.[11]
-
Extract the product into an organic solvent like ethyl acetate.[11]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Note: The above protocol is a general representation. Specific conditions, such as the equivalents of reagents and reaction times, may need to be optimized.
Deprotection of the Indole Boc Group
The Boc group is acid-labile and is typically removed during the final cleavage step of peptide synthesis from the solid support, using a strong acid like trifluoroacetic acid (TFA).[13]
Materials:
-
Boc-protected peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Swell the dried peptidyl-resin in a suitable solvent like dichloromethane (DCM) if necessary.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The presence of scavengers is critical to prevent the reattachment of the Boc carbocation to sensitive residues like tryptophan.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers and byproducts.
-
Dry the peptide pellet under vacuum.
The diagram below illustrates the acid-catalyzed deprotection mechanism.
References
- 1. H-Trp(Boc)-OH [myskinrecipes.com]
- 2. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 5. H-TRP(BOC)-OH | 146645-63-8 [chemicalbook.com]
- 6. H-Trp(Boc)-OH | CAS:146645-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. H-Trp(Boc)-OH | 146645-63-8 | FN48185 | Biosynth [biosynth.com]
- 8. 146645-63-8 | H-Trp(Boc)-OH - Moldb [moldb.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN113861097A - Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound - Google Patents [patents.google.com]
- 13. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
